1-(5-Fluoropyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a novel chemical compound recognized for its potential therapeutic applications, particularly in the treatment of mood disorders. This compound belongs to a class of molecules that act as P2X7 receptor antagonists, which are implicated in various neurological and psychiatric conditions. The inclusion of a fluoropyrimidine moiety enhances its pharmacological properties and selectivity.
This compound can be classified as a triazolopyridine derivative. It is synthesized from various precursors through complex organic reactions. The compound's unique structure allows it to interact with biological targets effectively. Its molecular formula is , indicating the presence of fluorine, nitrogen, and carbon atoms which contribute to its biological activity and stability.
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves a dipolar cycloaddition reaction followed by a Cope elimination sequence. This method has been shown to effectively yield the desired triazolo-pyridine scaffold while maintaining high stereochemical fidelity.
In one reported synthesis method, the starting materials undergo a single-pot reaction that combines azides and alkynes under controlled conditions to form the triazole ring. This reaction is facilitated by the presence of a suitable catalyst and results in the formation of the tetrahydro-triazolo-pyridine structure. The subsequent steps involve purification processes such as chromatography to isolate the final product in high yield and purity .
The molecular structure of 1-(5-Fluoropyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine features a tetrahydro-triazolo-pyridine core with a fluoropyrimidine substituent. The presence of multiple nitrogen atoms in the structure contributes to its potential interactions with biological receptors.
The compound has a molecular weight of approximately 234.23 g/mol. Its structural integrity and configuration are essential for its activity as a P2X7 receptor antagonist.
The primary chemical reactions involving this compound include its interaction with P2X7 receptors in biological systems. These interactions are critical for modulating neurotransmitter release and neuroinflammation.
In vitro studies have demonstrated that 1-(5-Fluoropyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine exhibits significant receptor occupancy at low doses (ED50 values around 0.06 mg/kg) in animal models . This potency indicates its potential for therapeutic applications in treating mood disorders.
The mechanism of action for this compound primarily involves antagonism at the P2X7 receptor site. By blocking this receptor, the compound can inhibit excessive neuronal excitability and inflammation associated with various psychiatric disorders.
Research indicates that compounds like 1-(5-Fluoropyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can significantly reduce symptoms associated with anxiety and depression by modulating purinergic signaling pathways .
The compound is expected to be solid at room temperature with specific melting and boiling points that are yet to be fully characterized in published literature.
It is soluble in organic solvents but may have limited solubility in water due to its hydrophobic regions. The presence of fluorine enhances its lipophilicity which is beneficial for penetrating biological membranes.
1-(5-Fluoropyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine shows promise as a therapeutic agent for treating mood disorders such as depression and anxiety. Its ability to modulate P2X7 receptor activity positions it as a candidate for further clinical trials aimed at evaluating safety and efficacy in humans . Additionally, ongoing research may explore its utility in other neurological conditions linked to purinergic signaling dysregulation.
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: